molecular formula C16H13F3N2O3 B2763929 (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one CAS No. 339100-24-2

(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one

Cat. No. B2763929
CAS RN: 339100-24-2
M. Wt: 338.286
InChI Key: KVZDJXKRAJTRIS-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one” is a chemical compound with the molecular formula C16H13F3N2O3 . It has a molecular weight of 338.286 . This product is intended for research use only.


Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C16H13F3N2O3/c1-20(2)9-13(15(22)16(17,18)19)12-8-7-10-5-3-4-6-11(10)14(12)21(23)24/h3-9H,1-2H3" . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Proton Sponge and Hydrogen Bonding

  • The compound is noted for its role in demonstrating fundamental phenomena such as hydrogen bonding, conjugation, acid-base equilibrium, dissociation, and thermo- and solvatochromism. Its ability to function as a solvatochromic probe, distinguishing between acidic solvents, highlights its potential in analytical chemistry and materials science. The unique properties of similar organic cations enable the exploration of hydrogen bonding and related phenomena, offering insights into the structural dynamics of chemical species (Ozeryanskii & Pozharskii, 2013).

Intramolecular Hydrogen Bonds

  • Research on complexes of 1,8-bis(dimethylamino)naphthalene with various naphthalene derivatives has provided evidence of [NH⋯N]+ and [NH⋯N]− intramolecular hydrogen bonds. This has implications for understanding the structural aspects of chemical compounds and their electronic properties, which are crucial in the development of novel materials and in the field of molecular electronics (Malarski et al., 1990).

Fluorescence Imaging and Metal Ion Sensing

  • The compound has been explored for its potential in fluorescence imaging, particularly in the detection of zinc ions. Such applications are significant in biological and medical research, where the sensitive and selective detection of metal ions is crucial for understanding cellular processes and for diagnostic purposes (Ji Ha Lee et al., 2015).

Molecular Structure and Spectroscopy

  • Studies have also focused on the molecular structure and spectroscopic analysis of related compounds, shedding light on the electronic and geometric configurations that underlie their chemical reactivity and interactions. Such insights are foundational for the synthesis of new compounds and for the development of materials with tailored properties (Ozeryanskii & Pozharskii, 2006).

Synthesis and Characterization of Metal Complexes

  • The synthesis and characterization of novel transition Metal(II) complexes with related compounds have been explored, highlighting the importance of such studies in coordination chemistry and catalysis. The investigation of bonding nature, stereochemistry, and thermal stability of these complexes opens avenues for their application in catalytic processes and material science (Olanrewaju et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-20(2)9-13(15(22)16(17,18)19)12-8-7-10-5-3-4-6-11(10)14(12)21(23)24/h3-9H,1-2H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZDJXKRAJTRIS-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])\C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one

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